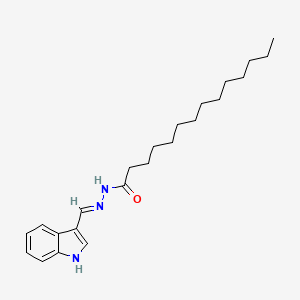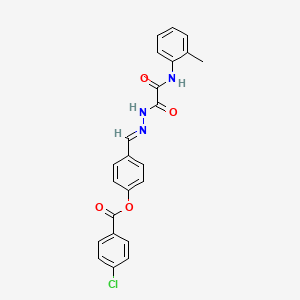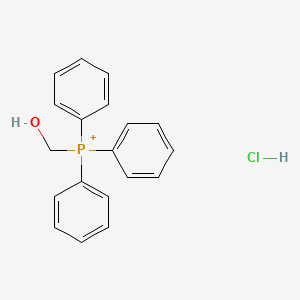
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,3-二氯苄基)-1,3-噻唑-2-基)-3-(2,3-二氯苯基)丙烯酰胺是一种复杂的有机化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物含有噻唑环,已知具有生物活性,以及二氯苄基基团,有助于其反应性和稳定性。
准备方法
合成路线和反应条件
N-(5-(2,3-二氯苄基)-1,3-噻唑-2-基)-3-(2,3-二氯苯基)丙烯酰胺的合成通常涉及以下步骤:
噻唑环的形成: 这可以通过在酸性或碱性条件下对适当的前体进行环化来实现。
二氯苄基基团的连接: 二氯苄基基团是通过亲核取代反应引入的,通常使用二氯苄基卤化物作为起始材料。
丙烯酰胺部分的形成: 此步骤涉及在受控条件下使噻唑中间体与丙烯酰氯或类似试剂反应,形成最终的丙烯酰胺结构。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。可以使用连续流动合成等技术,以及应用绿色化学原理。
化学反应分析
反应类型
N-(5-(2,3-二氯苄基)-1,3-噻唑-2-基)-3-(2,3-二氯苯基)丙烯酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺或醇衍生物。
常用试剂和条件
氧化: 在酸性条件下,过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 在无水条件下,氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 在碱性条件下,胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 胺或醇。
取代: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学: 作为合成更复杂分子的基础。
生物学: 由于噻唑环的存在,研究其作为抗菌剂或抗真菌剂的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发具有特定性能的新材料,如聚合物或涂层。
作用机制
N-(5-(2,3-二氯苄基)-1,3-噻唑-2-基)-3-(2,3-二氯苯基)丙烯酰胺的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶或受体相互作用,抑制其活性或调节其功能。
所涉及的途径: 它可能影响与炎症、细胞增殖或凋亡相关的信号通路,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
N-(5-(2,3-二氯苄基)-1,3-噻唑-2-基)-3-(2,3-二氯苯基)丙烯酰胺: 与其他含有噻唑的化合物相似,例如:
独特性
结构特征: 二氯苄基和丙烯酰胺基团的存在使该化合物具有独特性,提供了一组独特的化学和生物学性质。
反应性: 它能够发生各种化学反应,例如氧化、还原和取代,使其与其他类似化合物区别开来。
属性
分子式 |
C19H12Cl4N2OS |
|---|---|
分子量 |
458.2 g/mol |
IUPAC 名称 |
(E)-3-(2,3-dichlorophenyl)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12Cl4N2OS/c20-14-5-1-3-11(17(14)22)7-8-16(26)25-19-24-10-13(27-19)9-12-4-2-6-15(21)18(12)23/h1-8,10H,9H2,(H,24,25,26)/b8-7+ |
InChI 键 |
QGBFFZKHWBFYSG-BQYQJAHWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)

